

Pharmacokinetic Profile of GS-441524 in Feline Models: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-441524, the parent nucleoside of the prodrug remdesivir, has emerged as a pivotal therapeutic agent in veterinary medicine, particularly for the treatment of Feline Infectious Peritonitis (FIP), a once-fatal coronavirus-induced disease in cats.[1][2] Understanding the pharmacokinetic profile of GS-441524 in feline models is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects. This technical guide provides an in-depth overview of the pharmacokinetics of GS-441524 in domestic cats, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. Remdesivir is rapidly converted to GS-441524 in the body, making the pharmacokinetics of GS-441524 a key area of study.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of GS-441524 in feline models following various routes of administration of both GS-441524 and its prodrug, remdesivir.

Table 1: Pharmacokinetic Parameters of GS-441524 Following Intravenous (IV) Administration in Cats



Dose and Compoun d Administ ered	Cmax (ng/mL)	Tmax (h)	t½ (h)	AUC ₀₋₂₄ (h*ng/mL)	Number of Cats (n)	Referenc e
15 mg/kg Remdesivir	2632 ± 862	1.0 ± 0	5.14 ± 0.81	-	6	[5][6][7][8]
7 mg/kg Remdesivir	2003	0.83	-	13,162	3	[9]
5 mg/kg GS-441524	-	-	-	-	2	[5]

Table 2: Pharmacokinetic Parameters of GS-441524 Following Subcutaneous (SC) Administration in Cats

Dose and Compoun d Administ ered	Cmax (ng/mL)	Tmax (h)	t⅓ (h)	AUC ₀₋₂₄ (h*ng/mL)	Number of Cats (n)	Referenc e
5 mg/kg GS-441524	-	-	-	-	2	[5]
2.0-4.0 mg/kg GS- 441524	-	-	-	-	-	[10]

Note: Specific pharmacokinetic values for Cmax, Tmax, $t\frac{1}{2}$, and AUC were not detailed in the abstract for the 2.0-4.0 mg/kg SC dose.

Table 3: Pharmacokinetic Parameters of GS-441524 Following Oral (PO) Administration in Cats



Dose and Compoun d Administ ered	Cmax (ng/mL)	Tmax (h)	t½ (h)	AUC ₀₋₂₄ (h*ng/mL)	Number of Cats (n)	Referenc e
25 mg/kg GS-441524	10,290	3.0-8.0	-	-	3	[11]
25 mg/kg Remdesivir	2480	6.0	-	32,038	3	[9]

Note: Oral bioavailability of GS-441524 in cats has been reported to be approximately 40% of that achieved with subcutaneous or intravenous routes.[12][13] Some reports suggest it could be as low as 10% for pure GS-441524, with formulations potentially increasing this to 50%.[14]

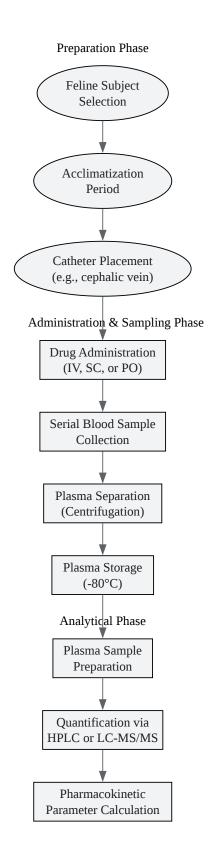
Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline the typical experimental protocols employed in the assessment of GS-441524 in feline models.

Drug Administration and Sample Collection

A common experimental workflow for a feline pharmacokinetic study of GS-441524 is depicted below.





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Feline Pharmacokinetic Study Workflow



1. Animal Subjects:

- Clinically healthy adult domestic cats or cats with naturally occurring FIP are typically used.
 [5][9]
- Subjects are acclimatized to the study conditions before the experiment.
- 2. Drug Administration:
- Intravenous (IV): A single bolus of remdesivir or GS-441524 is administered, often through a pre-placed catheter.[5][9]
- Subcutaneous (SC): The drug is injected subcutaneously, usually between the shoulder blades.[5][10]
- Oral (PO): Encapsulated GS-441524 or remdesivir is administered orally.[9][11]
- 3. Blood Sample Collection:
- Serial blood samples (approximately 0.5–1 mL) are collected at predetermined time points.
 [9]
- For IV administration, typical time points include: 0.083, 0.5, 1, 3, 6, 8, and 24 hours post-dose.[9]
- For oral administration, typical time points include: 0.5, 1, 3, 6, 8, and 24 hours post-dose.
- Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
- 4. Plasma Processing and Storage:
- Blood samples are centrifuged to separate the plasma.
- The resulting plasma is harvested and stored at -80°C until analysis.

Analytical Methodology for GS-441524 Quantification

The concentration of GS-441524 in feline plasma is typically determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid



Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method provides a cost-effective alternative to mass spectrometry for quantifying GS-441524.[15][16]

- Sample Preparation:
 - Plasma samples are deproteinized, often using methanol.[5]
 - The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 g for 10 minutes).
 - The supernatant is collected for injection into the HPLC system.[5]
- Chromatographic Conditions:
 - System: An ultra-performance liquid chromatography system equipped with a fluorescence detector is used.[5]
 - Column: A C18 reverse-phase column is commonly employed.
 - Mobile Phase: A gradient elution is typically used, for example, a mixture of ammonium acetate buffer and acetonitrile.
 - Detection: GS-441524 is monitored at specific excitation and emission wavelengths (e.g., 250 nm and 475 nm, respectively).[5]
- Quantification:
 - An external calibration curve is generated using known concentrations of GS-441524.
 - The concentration in the plasma samples is determined by comparing their peak areas to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



LC-MS/MS offers high sensitivity and specificity for the quantification of GS-441524.[9]

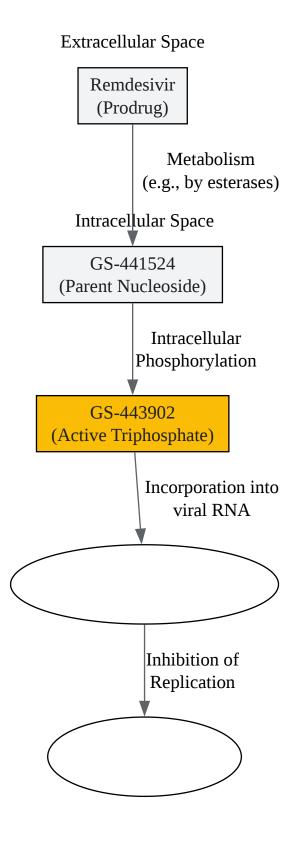
- Sample Preparation:
 - A small aliquot of plasma (e.g., 25 μL) is treated with a protein precipitation agent like acetonitrile, which also contains an internal standard.[9]
 - Samples are filtered to remove precipitated proteins.
 - The filtered samples are dried and then reconstituted in an appropriate solvent before injection.[9]
- Chromatographic and Mass Spectrometric Conditions:
 - LC System: An ultra-performance liquid chromatography system is used for separation.
 - Column: A reverse-phase column is used for analyte separation.[9]
 - Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile/water with formic acid) is employed.[9]
 - Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization source is used for detection.[9]
 - Detection Mode: Analytes are detected in positive ion mode using multiple reaction monitoring (MRM). The specific mass-to-charge ratio (m/z) transitions for GS-441524 and the internal standard are monitored.[9]
- Quantification:
 - Quantitation is performed by linear regression of the analyte peak areas in unknown samples against a calibration curve prepared with known concentrations of the analyte.[9]

Metabolic Pathway

Remdesivir is a prodrug that is metabolized to GS-441524, which is then intracellularly phosphorylated to its active triphosphate form, GS-443902. This active metabolite acts as a



nucleoside analog, interfering with viral RNA-dependent RNA polymerase and causing delayed chain termination during viral replication.[2][5]





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Metabolic Activation of Remdesivir

Conclusion

The pharmacokinetic profile of GS-441524 in feline models demonstrates rapid absorption and distribution following parenteral administration of both GS-441524 and its prodrug, remdesivir. While oral administration is a viable and often preferred route, it results in lower bioavailability compared to injections. The analytical methods of HPLC with fluorescence detection and LC-MS/MS are robust and reliable for the quantification of GS-441524 in feline plasma. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the optimization of FIP treatment and the development of novel antiviral therapies for feline species. Further research, including population pharmacokinetic modeling, will be instrumental in refining therapeutic drug monitoring and individualizing dosing strategies for cats with FIP.[5][8]

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